molecular formula C₃H₉NO₇P₂Na₂ B000452 Pamidronate disodium CAS No. 57248-88-1

Pamidronate disodium

Cat. No. B000452
CAS RN: 57248-88-1
M. Wt: 258.06 g/mol
InChI Key: CEYUIFJWVHOCPP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pamidronate disodium, also known as aminohydroxypropylidene diphosphonate disodium (APD), is an amino-substituted bisphosphonate. It exhibits potent and specific inhibition of bone resorption without significantly affecting bone growth and mineralization. Its clinical applications span a variety of conditions characterized by enhanced bone turnover, including Paget's disease, hypercalcemia of malignancy, osteolytic bone metastasis, and osteoporosis induced by steroids or of idiopathic origin (Fitton & McTavish, 1991).

Synthesis Analysis

Pamidronate disodium is synthesized to target bone resorption processes specifically. The molecular structure facilitates its oral and intravenous bioavailability, allowing it to be active in the body at doses that do not detrimentally affect bone mineralization. The specific synthesis process, however, is part of proprietary pharmaceutical manufacturing techniques not detailed in public scientific literature.

Molecular Structure Analysis

The molecular structure of pamidronate disodium is designed to mimic pyrophosphate, a natural regulator of bone mineralization, but with a carbon atom replacing the oxygen atom in the middle of the molecule. This modification creates a stable P-C-P bond (phosphorus-carbon-phosphorus) instead of the P-O-P (phosphorus-oxygen-phosphorus) bond found in pyrophosphate, making pamidronate resistant to enzymatic degradation and allowing it to bind strongly to bone mineral surfaces (Gatti & Adami, 1999).

Scientific Research Applications

1. Treatment of Resorptive Bone Disease

  • Application : Effective in various conditions characterized by enhanced bone turnover, like Paget's disease, hypercalcemia of malignancy, osteolytic bone metastasis, and osteoporosis.
  • Evidence : Clinical trials demonstrate its efficacy in restoring normocalcaemia in patients with cancer-associated hypercalcemia and arresting progression in Paget's disease. It also slows metastatic bone destruction and halts bone loss in osteoporosis (Fitton & McTavish, 1991).

2. Use in Juvenile Osteoporosis

  • Application : Administered to children with vertebral osteoporosis, leading to significant improvements in bone density and pain relief.
  • Evidence : Children treated with pamidronate experienced rapid pain relief and significant increases in lumbar spine bone density (Shaw, Boivin & Crabtree, 2000).

3. Alleviation of Pain in Malignancy

  • Application : Used in the management of bone pain due to malignancy, particularly in metastatic bone disease.
  • Evidence : Controlled studies have shown pamidronate's role in pain relief and prevention of skeletal complications in patients with metastatic bone disease due to breast cancer and multiple myeloma (Groff et al., 2001).

4. Treatment of Osteomyelitis

  • Application : Utilized in the treatment of diffuse sclerosing osteomyelitis of the mandible.
  • Evidence : Patients treated with pamidronate disodium showed significant improvement in pain, swelling, and mouth opening. Long-term follow-up demonstrated stable treatment effectiveness (Xiaoli Li et al., 2020).

5. Primary Prevention of Osteoporosis

  • Application : Effective in primary prevention of glucocorticoid-induced osteoporosis.
  • Evidence : A study showed significant increases in bone mineral density in the lumbar spine and hip areas in patients treated with pamidronate, as opposed to those treated with calcium alone (Boutsen et al., 1997).

6. Treatment of Hypercalcemia

  • Application : Used in acute, severe hypercalcemia secondary to vitamin D poisoning.
  • Evidence : A case study reported successful normalization of calcium concentrations in a patient with hypercalcemia due to acute vitamin D poisoning (Lee & Lee, 1998).

Safety And Hazards

Pamidronate disodium may damage fertility or the unborn child . It may cause eye and skin irritation . Common adverse effects include fever, bone pain, back pain, vomiting, decreased red blood cell count (anemia), electrolyte imbalance and kidney effects .

Future Directions

Pamidronate disodium is being studied in the treatment of other types of cancer . It is also being used off-label for conditions such as osteoporosis, complex regional pain syndrome, osteoporosis secondary to chronic glucocorticoid use and prolonged immobility, bone loss, nonmetastatic hormone-responsive prostate cancer, and osteogenesis imperfecta in children .

properties

IUPAC Name

disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYUIFJWVHOCPP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NNa2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40391-99-9 (Parent)
Record name Pamidronate disodium anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057248881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5042667
Record name Pamidronate disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pamidronate disodium

CAS RN

57248-88-1
Record name Pamidronate disodium anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057248881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pamidronate disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium dihydrogen (3-amino-1-hydroxypropylidene)bisphosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAMIDRONATE DISODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7S8VWP5DH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pamidronate disodium
Reactant of Route 2
Pamidronate disodium
Reactant of Route 3
Pamidronate disodium
Reactant of Route 4
Pamidronate disodium
Reactant of Route 5
Pamidronate disodium
Reactant of Route 6
Pamidronate disodium

Citations

For This Compound
3,970
Citations
L Widler, KA Jaeggi, M Glatt, K Müller… - Journal of medicinal …, 2002 - ACS Publications
… 1b, Table 1), originally synthesized by Henkel as an additive for detergents and subsequently licensed to Ciba-Geigy for development as a pharmaceutical agent (pamidronate disodium…
Number of citations: 437 pubs.acs.org
V Macarol, FT Fraunfelder - American journal of ophthalmology, 1994 - Elsevier
… associat ed with the use of intravenous pamidronate disodium, an inhibitor of bone résorption … These data indicate that, on rare occasions, pamidronate disodium is a probable cause of …
Number of citations: 176 www.sciencedirect.com
JR Berenson, L Rosen, R Vescio… - The Journal of …, 1997 - Wiley Online Library
… All patients received a single, 90‐mg dose of pamidronate disodium administered in a 4‐hour … A reduction in dose of pamidronate disodium should not be necessary in cancer patients …
Number of citations: 125 accp1.onlinelibrary.wiley.com
C Ripamonti, F Fulfaro, C Ticozzi, A Casuccio… - Tumori …, 1998 - journals.sagepub.com
… Pamidronate disodium is a second-generation bisphosphonate capable of inhibiting bone resorption (particularly osteoclast activity) without affecting bone reminerali-zation. After a …
Number of citations: 28 journals.sagepub.com
FW Fraunfelder, FT Fraunfelder, B Jensvold - American journal of …, 2003 - Elsevier
… hours to 2 days after intravenous pamidronate disodium. Six patients had positive rechallenge … positive rechallenge data, associated with pamidronate disodium, include blurred vision, …
Number of citations: 168 www.sciencedirect.com
D Glover, A Lipton, A Keller, AA Miller… - … Journal of the …, 1994 - Wiley Online Library
Background. Treatment of the symptoms of bone metastases currently involves the use of narcotic medication, radiation therapy, or hormonal therapy. Pamidronate disodium, a …
Number of citations: 128 acsjournals.onlinelibrary.wiley.com
R Gucalp, P Ritch, PH Wiernik, PR Sarma… - Journal of clinical …, 1992 - ascopubs.org
PURPOSE This multicenter, double-blind, randomized trial was performed to determine the efficacy and safety of pamidronate disodium (APD) in comparison to etidronate disodium (…
Number of citations: 185 ascopubs.org
LS Rosen, D Gordon, M Kaminski… - … Journal of the …, 2003 - Wiley Online Library
BACKGROUND The goal of the current study was to compare the long‐term (25‐month) safety and efficacy of zoledronic acid with pamidronate in patients with bone lesions secondary …
Number of citations: 080 acsjournals.onlinelibrary.wiley.com
J Quitasol, L Krastins - Journal of Chromatography A, 1994 - Elsevier
Pamidronate disodium, an amino bisphosphonate, is a potent new inhibitor of osteoclastic bone resorption. A simple assay method using ion chromatography has been developed for …
Number of citations: 37 www.sciencedirect.com
RA Hostutler, DJ Chew, JQ Jaeger… - Journal of veterinary …, 2005 - Wiley Online Library
… Bisphosphonates such as pamidronate disodium also may be safe and effective in the treatment of hypercalcemia. The purpose of our study was to characterize the efficacy and safety …
Number of citations: 82 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.